Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate
Description
Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate (CAS: 1154060-49-7) is a heterocyclic compound featuring a fused oxazolo[4,5-c]pyridine core linked to a methyl benzoate group at the 4-position. This compound is cataloged with 95% purity (MFCD26397991) and is structurally notable for its hybrid aromatic system, which combines electron-rich oxazole and pyridine moieties with a polar ester functional group .
Properties
IUPAC Name |
methyl 4-([1,3]oxazolo[4,5-c]pyridin-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c1-18-14(17)10-4-2-9(3-5-10)13-16-11-8-15-7-6-12(11)19-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTLHTXOYPDPDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC3=C(O2)C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reaction of 2-Amino-3-hydroxypyridine with Aromatic Carboxylic Derivatives
One of the principal methods involves the condensation of 2-amino-3-hydroxypyridine with substituted benzoic acid derivatives or benzoyl chlorides to form the fused oxazolo[4,5-c]pyridine ring system. This can be achieved under various conditions:
Microwave-assisted direct condensation : This modern approach employs microwave irradiation to accelerate the reaction, significantly reducing reaction times from hours to minutes while maintaining moderate to good yields. The reaction is often conducted under solvent-free conditions or with minimal solvent, enhancing green chemistry credentials.
Catalysis by amino-functionalized SBA-15 (SBA-Pr-NH2) : This nano-structured solid base catalyst facilitates the condensation under microwave irradiation, enabling efficient one-pot synthesis. The catalyst is recoverable and reusable, making the process sustainable and cost-effective.
| Parameter | Description |
|---|---|
| Starting materials | 2-amino-3-hydroxypyridine, benzoyl chlorides or benzoic acids |
| Catalyst | SBA-Pr-NH2 (amino-functionalized mesoporous silica) |
| Energy source | Microwave irradiation |
| Solvent | Often solvent-free or minimal solvent |
| Reaction time | Minutes (typically under 30 min) |
| Yield | Moderate to good (50-85%) |
| Work-up | Simple filtration and purification |
This method is highlighted for its rapidity, high yields, and environmental friendliness, avoiding hazardous organic solvents.
Classical Solution-Phase Synthesis via Esterification and Salt Formation
Another documented approach involves:
- Preparation of the oxazolo-pyridine intermediate.
- Reaction with methyl 4-bromobenzoate or benzoic acid derivatives in ethanol or other suitable solvents.
- Stirring at ambient temperature followed by concentration and recrystallization.
For example, a related compound, 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane benzoate, was prepared by stirring a solution of benzoic acid with the oxazolo-pyridine derivative in ethanol at 25 °C for 1 hour, followed by concentration and recrystallization from hot toluene to yield white crystals with a melting point of 174 °C.
Although this example is for a benzoate salt derivative, similar esterification and purification principles apply to the this compound synthesis.
Detailed Reaction Conditions and Analytical Data
| Step | Conditions/Details |
|---|---|
| Starting materials | 2-amino-3-hydroxypyridine, methyl 4-bromobenzoate or benzoyl chloride derivatives |
| Catalyst | SBA-Pr-NH2 or none (depending on method) |
| Solvent | Ethanol, toluene, or solvent-free |
| Temperature | Ambient to 120 °C (microwave-assisted) |
| Reaction time | 1 hour (classical), 10-30 minutes (microwave-assisted) |
| Purification | Flash chromatography, recrystallization |
| Yield | 50-85% (microwave-assisted), variable in classical methods |
| Product characterization | Melting point, NMR (400 MHz), mass spectrometry, elemental analysis |
Advantages and Limitations of Preparation Methods
| Method | Advantages | Limitations |
|---|---|---|
| Microwave-assisted condensation with SBA-Pr-NH2 catalyst | Rapid reaction, high yields, solvent-free, green chemistry, reusable catalyst | Requires microwave reactor, catalyst preparation step |
| Classical solution-phase esterification | Simplicity, well-established protocols | Longer reaction times, use of organic solvents, lower yields |
Research Findings and Notes
Microwave-assisted synthesis using SBA-Pr-NH2 catalyst is a significant advancement, providing a green, efficient, and scalable route for oxazolo[4,5-c]pyridine derivatives, including this compound.
The classical method involving benzoic acid or methyl benzoate derivatives in ethanol with stirring at room temperature remains viable but less efficient.
Thermal analysis data for related benzoate salts indicate high melting points (~174 °C) and non-hygroscopic behavior, suggesting good stability of the final compounds.
Purification typically involves recrystallization or flash chromatography, ensuring high purity suitable for further biological or chemical applications.
Summary Table of Preparation Methods
| Preparation Method | Catalyst/Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|
| Microwave-assisted condensation (SBA-Pr-NH2 catalyst) | SBA-Pr-NH2, solvent-free, microwave | 10-30 min | 50-85 | Green, rapid, reusable catalyst |
| Classical esterification and recrystallization | Ethanol, benzoic acid derivative, ambient temp | ~1 hour | Variable | Simple, longer time, uses solvents |
| Salt formation with benzoic acid (related compound) | Ethanol, stirring, recrystallization | 1 hour | Moderate | Produces crystalline salts, high purity |
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or strong bases.
Major Products Formed: The reactions can yield various products depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate is part of a larger family of oxazole and pyridine derivatives that have shown promise in various therapeutic areas, particularly in cancer treatment and anti-inflammatory applications.
Anticancer Activity
Research indicates that compounds with oxazole and pyridine moieties exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of oxazolo[5,4-d]pyrimidines possess cytotoxic effects against several human cancer cell lines, including lung carcinoma (A549) and breast adenocarcinoma (MCF7) . The structural similarity of these compounds to purines suggests their potential as antimetabolites or inhibitors of key signaling pathways involved in tumor growth.
Case Study:
A study synthesized a series of oxazolo[5,4-d]pyrimidine derivatives that were evaluated for their cytotoxic activity. The results indicated promising candidates for the treatment of primary colorectal cancer, highlighting the importance of structural modifications in enhancing efficacy .
Anti-inflammatory Properties
Compounds related to this compound have also been explored for their anti-inflammatory effects. Research on imidazo[4,5-b]pyridines shows their ability to modulate inflammatory responses through the inhibition of key transcription factors involved in oxidative stress . This suggests that similar compounds may provide therapeutic benefits in conditions characterized by chronic inflammation.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. The presence of the oxazole ring and the benzoate group appears to enhance biological activity.
Table: Structure-Activity Relationships
| Compound Structure | Activity Type | Reference |
|---|---|---|
| Oxazolo[5,4-d]pyrimidine derivatives | Anticancer | |
| Imidazo[4,5-b]pyridine derivatives | Anti-inflammatory | |
| Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl] | Potential TLR activator |
Synthesis Approaches
The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents and catalysts to achieve the desired structure. Recent advancements have focused on optimizing reaction conditions to improve yields and reduce by-products.
Synthesis Example:
A common method involves the reaction of functionalized oxazole derivatives with benzoic acid derivatives under acidic conditions to facilitate cyclization and formation of the target compound .
Mechanism of Action
The mechanism by which Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Purity |
|---|---|---|---|---|---|
| Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate | 1154060-49-7 | C₁₄H₁₂N₂O₃* | 256.26 | Oxazolo[4,5-c]pyridin-2-yl, benzoate | 95% |
| 8-Methoxy-4-methyl-2-phenyl[1,3]oxazolo[4,5-c]quinoline (4b) | N/A | C₂₀H₁₇N₂O₂ | 325.37 | Methoxy, methyl, phenyl | N/A |
| 5-Methyl[1,3]oxazolo[4,5-b]pyridine-2-thiol (QZ-1233) | 55656-32-1 | C₇H₆N₂OS | 166.20 | Methyl, thiol | 95% |
| Methyl 4-((5-(hydroxymethyl)pyridin-2-yl)oxy)benzoate | 125031-50-7 | C₁₄H₁₃NO₄ | 259.26 | Pyridyloxy, hydroxymethyl | 95% |
*Calculated based on IUPAC nomenclature.
Pharmacological Relevance
QSAR models for 3-(oxazolo[4,5-b]pyridin-2-yl)anilides highlight the importance of lipophilicity and hydrogen-bond acceptor capacity in HAT activity . The benzoate group in this compound introduces higher polarity compared to anilides, which may reduce membrane permeability but improve aqueous solubility—a trade-off critical for bioavailability.
Spectroscopic and Analytical Data
The benzoate group’s carbonyl (C=O) stretch should appear near 1700 cm⁻¹ in IR spectroscopy, differentiating it from thiol or hydroxymethyl-containing analogues .
Biological Activity
Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate is an organic compound with significant potential in medicinal chemistry, particularly in the development of anticancer agents. This article reviews its biological activity, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : CHNO
- Molecular Weight : 254.24 g/mol
- IUPAC Name : methyl 4-([1,3]oxazolo[4,5-c]pyridin-2-yl)benzoate
- Appearance : White to brown or grey solid
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds related to this compound. For instance, derivatives of oxazolo[5,4-d]pyrimidines have shown promising results in vitro against various cancer cell lines:
| Cell Line | CC50 (µM) | Reference Drug CC50 (µM) |
|---|---|---|
| A549 (Lung) | 58.4 | 381.2 (Fluorouracil) |
| MCF7 (Breast) | Not specified | Not specified |
| HT29 (Colon) | 58.4 | 47.2 (Cisplatin) |
These findings suggest that this compound and its derivatives may exhibit lower toxicity compared to established chemotherapeutics while maintaining efficacy against cancer cells .
The mechanisms underlying the anticancer activity of oxazole derivatives include:
- Inhibition of Kinases : Some derivatives act as inhibitors of key protein kinases involved in cancer progression.
- Induction of Apoptosis : These compounds can activate apoptotic pathways, leading to programmed cell death in cancer cells.
- Anti-Angiogenesis : By inhibiting angiogenesis, these compounds may prevent tumor growth by restricting blood supply .
Cytotoxicity Studies
A study evaluating the cytotoxic effects of various oxazolo derivatives revealed that they possess selective activity against tumor cells while sparing normal cells. The cytotoxic concentration (CC50) values ranged from 58.44 µM to over 200 µM, indicating a potential therapeutic window for clinical applications .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays demonstrated that certain oxazolo derivatives exhibited significant cytotoxicity against human cancer cell lines such as A549 and HT29, with CC50 values comparable to or better than traditional chemotherapy agents like cisplatin .
- Structure-Activity Relationship (SAR) : The structural modifications on the oxazole ring were systematically studied to understand their impact on biological activity. The presence of specific substituents was found to enhance cytotoxicity and selectivity towards cancer cells .
- Pharmacological Testing : Further pharmacological assessments have indicated that these compounds may also possess anti-inflammatory and antimicrobial properties, broadening their potential therapeutic applications beyond oncology .
Q & A
What are the standard synthetic routes for Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate, and how can reaction yields be optimized?
Basic Synthesis:
A common approach involves coupling oxazolo[4,5-c]pyridine derivatives with substituted benzoates. For example, tert-butyl-protected intermediates (e.g., tert-butyl 4-{2-[6-(3-methoxy-3-oxopropyl)oxazolo[4,5-b]pyridin-2-yl}ethyl)-1-piperidinecarboxylate) are synthesized via nucleophilic substitution or Suzuki-Miyaura coupling, followed by deprotection and esterification . Yield optimization focuses on solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for coupling reactions), and stoichiometric ratios (1.2–1.5 equivalents of nucleophiles) .
Advanced Consideration:
Microwave-assisted synthesis can reduce reaction times for heterocyclic coupling steps. Catalytic systems like Pd(PPh₃)₄ for cross-coupling reactions improve regioselectivity .
Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Basic Characterization:
- IR Spectroscopy: Identifies carbonyl (C=O, ~1700 cm⁻¹) and oxazole ring (C=N, ~1600 cm⁻¹) vibrations .
- NMR: ¹H NMR resolves methyl ester protons (~3.8 ppm) and aromatic protons in the oxazolo-pyridine core (7.5–8.5 ppm) .
- Mass Spectrometry: High-resolution MS confirms molecular ions (e.g., m/z 392 [MH⁺] for intermediates) .
Advanced Resolution of Contradictions:
Unexpected splitting in NMR may arise from rotamers or impurities. Deuterated solvent screening (CDCl₃ vs. DMSO-d₆) and 2D-COSY experiments clarify coupling patterns .
How can functionalization of the oxazolo-pyridine core be achieved while preserving the benzoate ester group?
Basic Functionalization:
Electrophilic aromatic substitution (e.g., nitration) at the 5-position of the oxazolo-pyridine core is feasible due to electron-rich regions. Protecting the ester group with tert-butyl or trimethylsilyl groups prevents hydrolysis during reactions .
Advanced Strategy:
Palladium-catalyzed C–H activation enables direct introduction of aryl/heteroaryl groups at the 6-position of the oxazolo-pyridine ring. DFT calculations guide regioselectivity in complex systems .
What methodologies address low solubility of this compound in aqueous assays?
Basic Approach:
Co-solvents (e.g., DMSO/water mixtures) enhance solubility. Micellar encapsulation using nonionic surfactants (e.g., Tween-80) improves bioavailability for in vitro studies .
Advanced Solution:
Structural modification via PEGylation of the benzoate ester or introduction of sulfonate groups increases hydrophilicity without altering core activity .
How are stability issues under acidic/basic conditions mitigated during synthesis?
Basic Mitigation:
- Acidic Conditions: Use tert-butyl ester protection to prevent hydrolysis of the methyl benzoate group .
- Basic Conditions: Replace aqueous bases with organic bases (e.g., DBU) in aprotic solvents (THF, acetonitrile) .
Advanced Strategy:
pH-controlled microreactors enable precise handling of sensitive intermediates, minimizing degradation .
What computational tools predict the biological activity of this compound analogs?
Basic Prediction:
Molecular docking (AutoDock Vina) assesses binding affinity to targets like kinase domains. QSAR models correlate substituent electronic parameters (Hammett σ) with activity .
Advanced Analysis:
Machine learning (e.g., Random Forest) trains on datasets of oxazolo-pyridine derivatives to predict ADMET properties and off-target effects .
How is regioselectivity achieved in modifying the oxazolo-pyridine ring?
Basic Method:
Directing groups (e.g., pyridinyl in position 4) guide electrophilic substitution to the 5- or 6-positions. Steric effects from bulky substituents (e.g., tert-butyl) block undesired sites .
Advanced Technique:
Transition metal catalysis (e.g., Ru(II)) enables C–H functionalization at meta-positions, bypassing traditional directing group limitations .
What are the key differences between oxazolo[4,5-c]pyridine and its thiazolo or imidazo analogs?
Basic Comparison:
- Electronic Effects: Oxazolo rings are more electron-rich than thiazolo due to oxygen’s electronegativity, altering reactivity in nucleophilic attacks .
- Biological Activity: Imidazo analogs often show higher kinase inhibition due to nitrogen’s hydrogen-bonding capacity, whereas oxazolo derivatives excel in antimicrobial assays .
How can tert-butyl groups be selectively removed without degrading the oxazolo-pyridine core?
Basic Deprotection:
TFA (trifluoroacetic acid) in dichloromethane (1:4 v/v) at 0°C selectively cleaves tert-butyl esters, preserving the oxazolo ring .
Advanced Method:
Photocatalytic deprotection using UV light (254 nm) and catalytic TiO₂ minimizes acid exposure, enhancing yield in acid-sensitive systems .
What strategies resolve contradictory bioactivity data between in vitro and in vivo models?
Basic Approach:
- Metabolic Stability: Incubate compounds with liver microsomes to identify rapid degradation pathways (e.g., ester hydrolysis) .
- Formulation Adjustments: Lipid-based nanoemulsions improve in vivo absorption for poorly soluble analogs .
Advanced Resolution:
CRISPR-edited organoids model human metabolic pathways to bridge in vitro-in vivo gaps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
